N-Acetyl Famciclovir
CAS No.:
Cat. No.: VC0202456
Molecular Formula: C₁₆H₂₁N₅O₅
Molecular Weight: 363.37
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₆H₂₁N₅O₅ |
|---|---|
| Molecular Weight | 363.37 |
Introduction
Chemical Structure and Properties
Chemical Composition and Identification
N-Acetyl Famciclovir is formally identified as 2-(2-(2-Acetamido-9H-purin-9-yl)ethyl)propane-1,3-diyl Diacetate, representing an acetylated form of famciclovir . The molecular structure contains specific functional groups that contribute to its pharmaceutical properties and metabolic behavior. The compound contains 16 hydrogen atoms, 21 nitrogen atoms, and 5 oxygen atoms according to chemical property data . This composition reflects the modifications made to the parent compound, where acetyl groups have been strategically introduced to modify its pharmacological behavior.
N-Acetyl Famciclovir is structurally related to other acyclic nucleoside compounds, which have proven to be valuable antiviral therapeutic agents. This class of compounds includes widely used medications such as aciclovir, ganciclovir, and penciclovir, all of which share similar structural elements but differ in their specific modifications and resulting pharmacological profiles .
Physical Properties and Stability
As an acetylated derivative of famciclovir, N-Acetyl Famciclovir likely exhibits modified physical and chemical properties compared to its parent compound. These properties would influence its stability, solubility, and ultimately its pharmacokinetic behavior. The addition of acetyl groups typically increases lipophilicity, which may enhance membrane permeability while potentially affecting water solubility.
Relationship to Other Antiviral Compounds
Position in Acyclonucleoside Development
The development of N-Acetyl Famciclovir can be contextualized within the broader evolution of acyclic nucleosides, which began with the discovery and medical application of aciclovir. Subsequent modifications to both the guanine moiety and the acyclic side chain in aciclovir generated several significant antiviral compounds, including ganciclovir, penciclovir, and famciclovir .
To enhance oral bioavailability, some acyclonucleosides have been converted to prodrug forms, often using esterification techniques . N-Acetyl Famciclovir represents one such modification, where acetylation may influence the compound's pharmacokinetic profile. Similar strategies have been employed in the development of other clinically successful compounds such as valganciclovir and valaciclovir .
Pharmacological Profile
Antiviral Activity
N-Acetyl Famciclovir is identified as having antiviral applications, consistent with its relationship to famciclovir and penciclovir . The antiviral activity of this class of compounds is well-established, particularly against herpes virus infections. Famciclovir has demonstrated efficacy in the treatment of herpes zoster, with clinical trials showing comparable results to acyclovir in terms of lesion healing and symptom resolution .
In a randomized clinical trial comparing famciclovir (500mg three times daily) and acyclovir (800mg five times daily) for the treatment of herpes zoster, both interventions achieved high cure rates of approximately 94.7% . The mean time to full crusting of herpes zoster lesions was comparable between treatments (14.84 days for famciclovir versus 15.03 days for acyclovir) . While these data pertain to famciclovir rather than N-Acetyl Famciclovir specifically, they provide context for understanding the therapeutic potential of this class of compounds.
Metabolism and Pharmacokinetics
The metabolic fate of famciclovir and related compounds has been studied in animal models. Research examining the concentrations of famciclovir, penciclovir, and intermediate metabolites in rat blood after oral administration has provided insights into the metabolism pathway . The data indicates a sequential process of ester hydrolysis, with one ester group being hydrolyzed much more rapidly than the second .
Table 1: Metabolic Profile of Famciclovir in Rat Blood
| Compound | Retention Time (min) | Peak Concentration | Time to Peak |
|---|---|---|---|
| Famciclovir | 9.7 | Variable | Early time points |
| Monoacetyl-6-deoxy-PCV | 8.5 | Variable | Intermediate time points |
| Penciclovir | 15.9 | Variable | Later time points |
Note: Values derived from rat studies, actual concentrations vary by individual specimen
For N-Acetyl Famciclovir specifically, its additional acetyl group would likely influence its metabolism profile, potentially affecting the rate and pathway of biotransformation. The precise metabolic fate of N-Acetyl Famciclovir would require dedicated pharmacokinetic studies to fully characterize.
Research Applications
Current Research Focus
N-Acetyl Famciclovir serves as an important research compound for investigating the structure-activity relationships of antiviral agents. As an acetyl derivative of famciclovir, it provides opportunities to study how specific structural modifications affect pharmacological properties, including bioavailability, metabolism, and antiviral activity .
Research into compounds like N-Acetyl Famciclovir contributes to the broader understanding of acyclic nucleoside pharmacology. This knowledge informs the development of new antiviral agents with improved properties, such as enhanced bioavailability, greater specificity, or reduced side effects.
Analytical Characterization
Analytical methods for characterizing N-Acetyl Famciclovir and related compounds typically involve high-performance liquid chromatography (HPLC). Research data indicates that N-Acetyl Famciclovir and its metabolites can be distinguished by their retention times in HPLC analysis, with famciclovir showing a retention time of approximately 9.7 minutes and penciclovir at 15.9 minutes . These analytical approaches enable precise monitoring of the compound and its metabolites in research and development settings.
Future Research Directions
Knowledge Gaps and Research Opportunities
Several knowledge gaps exist regarding N-Acetyl Famciclovir, presenting opportunities for future research:
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Comprehensive pharmacokinetic studies specifically examining the absorption, distribution, metabolism, and excretion of N-Acetyl Famciclovir
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Comparative efficacy studies to determine whether N-Acetyl Famciclovir offers advantages over existing antiviral agents
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Structure-activity relationship studies to further understand how acetylation affects the compound's interaction with viral targets
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Investigation of potential synergistic effects when used in combination with other antiviral agents
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